PCB No. 28 13C12 40 microg/mL in Isooctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PCB No. 28 13C12 40 microg/mL in Isooctane: is a stable isotope-labeled compound used primarily as a reference material in environmental analysis and testing. It is a polychlorinated biphenyl (PCB) compound, specifically 2,4,4’-trichlorobiphenyl, labeled with carbon-13 isotopes. The compound is dissolved in isooctane, a solvent commonly used in chemical analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PCB No. 28 13C12 involves the chlorination of biphenyl compounds. The process typically includes the following steps:
Chlorination: Biphenyl is chlorinated using chlorine gas in the presence of a catalyst, such as ferric chloride, to produce 2,4,4’-trichlorobiphenyl.
Isotope Labeling: The compound is then labeled with carbon-13 isotopes through a process that involves the incorporation of 13C-labeled precursors during the synthesis.
Industrial Production Methods
Industrial production of PCB No. 28 13C12 follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for use as a reference material in analytical laboratories .
Chemical Reactions Analysis
Types of Reactions
PCB No. 28 13C12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated biphenylols.
Reduction: Reduction reactions can convert the compound to less chlorinated biphenyls.
Substitution: Halogen substitution reactions can replace chlorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products
Oxidation: Chlorinated biphenylols.
Reduction: Less chlorinated biphenyls.
Substitution: Halogenated biphenyls with different halogens or functional groups.
Scientific Research Applications
PCB No. 28 13C12 is widely used in scientific research, including:
Environmental Analysis: As a reference standard for the detection and quantification of PCBs in environmental samples.
Chemistry: Used in studies involving the chemical behavior and reactions of PCBs.
Biology: Employed in research on the biological effects and metabolism of PCBs.
Medicine: Investigated for its potential health effects and toxicology.
Industry: Utilized in quality control and assurance processes in various industries.
Mechanism of Action
The mechanism of action of PCB No. 28 13C12 involves its interaction with biological systems. The compound can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in the induction of enzymes involved in the metabolism of xenobiotics, such as cytochrome P450 enzymes .
Comparison with Similar Compounds
Similar Compounds
PCB No. 52: Another polychlorinated biphenyl compound with different chlorine substitution patterns.
PCB No. 101: A higher chlorinated biphenyl with different physical and chemical properties.
PCB No. 153: A commonly studied PCB with multiple chlorine substitutions.
Uniqueness
PCB No. 28 13C12 is unique due to its stable isotope labeling with carbon-13, which makes it particularly useful as a reference standard in analytical applications. This labeling allows for precise quantification and traceability in environmental and biological studies .
Properties
Molecular Formula |
C12H7Cl3 |
---|---|
Molecular Weight |
269.45 g/mol |
IUPAC Name |
2,4-dichloro-1-(4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |
InChI |
InChI=1S/C12H7Cl3/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-7H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
InChI Key |
BZTYNSQSZHARAZ-WCGVKTIYSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[13C]2=[13C]([13CH]=[13C]([13CH]=[13CH]2)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.